2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13654039
Molecular Formula: C13H17BF2O3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BF2O3 |
|---|---|
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | 2-(2,6-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |
| Standard InChI Key | BJOQOIUSXCEZEY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group (-OCH₃) at the 3-position. The boronic acid moiety is protected as a pinacol ester, enhancing its stability and handling properties. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BF₂O₃ |
| Molecular Weight | 270.08 g/mol |
| CAS Number | Not publicly listed |
| Boiling Point | Undisclosed |
| Melting Point | Undisclosed |
The pinacol ester group (derived from pinacol, 2,3-dimethyl-2,3-butanediol) forms a five-membered boronate ring, which mitigates protodeboronation and oxidative degradation.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. While direct spectral data for this specific derivative remain proprietary, analogous pinacol esters exhibit characteristic signals:
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¹H NMR: A singlet at δ 1.34 ppm (12H, pinacol methyl groups) .
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¹³C NMR: Peaks near δ 83–85 ppm (boronate ester carbons) and δ 24.8 ppm (pinacol methyl carbons) .
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¹⁹F NMR: Two distinct fluorine signals corresponding to the ortho-substituted fluorines, typically between δ -110 and -120 ppm.
Synthesis and Purification
General Synthetic Route
The synthesis follows a two-step protocol common to arylboronic acid pinacol esters :
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Boronation: Lithiation of 2,6-difluoro-3-methoxybromobenzene followed by treatment with trimethyl borate yields 2,6-difluoro-3-methoxyphenylboronic acid.
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Esterification: Reaction with pinacol in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by magnesium sulfate, forms the pinacol ester.
Representative Reaction Conditions:
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Temperature: 25°C (room temperature)
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Solvent: THF (10 mL per mmol substrate)
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Reaction Time: 12–16 hours
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Yield: 75–85% after purification
Purification Techniques
Crude product purification employs:
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Flash Column Chromatography: Using petroleum ether/ethyl acetate (95:5 to 9:1 gradient) to isolate the ester .
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Recrystallization: Hexane/ethyl acetate mixtures yield crystalline solids suitable for X-ray diffraction analysis.
Reactivity and Mechanistic Behavior
Suzuki–Miyaura Cross-Coupling
The compound’s boron center undergoes transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄), enabling coupling with aryl halides. Key features:
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Substrate Scope: Compatible with electron-deficient and electron-rich aryl partners.
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Reaction Efficiency: Turnover numbers (TON) exceed 10⁴ in optimized systems.
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Steric Effects: The 3-methoxy group hinders para-coupling, favoring meta-substituted biaryl products.
Mechanistic Pathway:
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Oxidative addition of aryl halide to Pd(0).
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Transmetalation with boronate ester.
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Reductive elimination to form the biaryl bond.
Competing Reactions
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Hydrolysis: Acidic or aqueous conditions regenerate the boronic acid (C₇H₆BF₂O₃).
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Oxidation: Treating with hydrogen peroxide yields the corresponding phenol derivative.
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The compound serves as a key building block in:
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Anticancer Agents: Synthesis of tyrosine kinase inhibitors (e.g., analogues of imatinib).
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Antiviral Compounds: Incorporation into protease inhibitors targeting hepatitis C virus (HCV).
Agrochemical Development
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Herbicides: Functionalized biaryls exhibit herbicidal activity against broadleaf weeds.
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Fungicides: Methoxy-fluorinated derivatives disrupt fungal cell wall biosynthesis.
Materials Science
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Liquid Crystals: The fluorine-rich structure enhances dielectric anisotropy in display technologies.
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Organic Electronics: Used in hole-transport layers for perovskite solar cells (PCE > 18%).
Comparative Analysis with Analogues
| Compound | Substituents | Reactivity in Suzuki Coupling |
|---|---|---|
| 4-Methoxyphenylboronic ester | 4-OCH₃ | Moderate electrophilicity |
| 2,4-Difluorophenylboronic ester | 2-F, 4-F | Enhanced oxidative stability |
| 2,6-Difluoro-3-methoxy derivative | 2-F, 6-F, 3-OCH₃ | Superior meta-selectivity |
The 2,6-difluoro-3-methoxy substitution pattern uniquely balances steric hindrance and electronic effects, enabling selective coupling at the meta position—a trait absent in monosubstituted analogues.
Future Directions
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Catalyst Development: Designing chiral palladium complexes for asymmetric Suzuki couplings.
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Continuous Flow Synthesis: Improving throughput and reducing solvent waste.
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Bioconjugation: Exploring protein-labeling applications via boronate affinity chromatography.
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